molecular formula C14H17NOS B13643189 (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

Katalognummer: B13643189
Molekulargewicht: 247.36 g/mol
InChI-Schlüssel: ONSHXQWGCKFQFZ-BETUJISGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[331]nonan-9-one is a bicyclic compound that contains a sulfur atom and a nitrogen atom within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one typically involves the reaction of a suitable precursor with a benzylating agent under controlled conditions. One common method involves the use of a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the desired bicyclic structure. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Wissenschaftliche Forschungsanwendungen

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one apart is the presence of both sulfur and nitrogen atoms in its bicyclic structure. This unique combination imparts distinct chemical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H17NOS

Molekulargewicht

247.36 g/mol

IUPAC-Name

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+

InChI-Schlüssel

ONSHXQWGCKFQFZ-BETUJISGSA-N

Isomerische SMILES

C1[C@@H]2CSC[C@@H](C2=O)CN1CC3=CC=CC=C3

Kanonische SMILES

C1C2CSCC(C2=O)CN1CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.